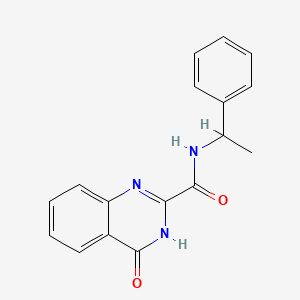![molecular formula C19H19N5O2 B6052724 N-{amino[(6-ethoxy-4-methyl-2-quinazolinyl)amino]methylene}benzamide](/img/structure/B6052724.png)
N-{amino[(6-ethoxy-4-methyl-2-quinazolinyl)amino]methylene}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{amino[(6-ethoxy-4-methyl-2-quinazolinyl)amino]methylene}benzamide, also known as EAI045, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) and its mutant variants. EGFR is a transmembrane receptor that plays a crucial role in cell proliferation, differentiation, and survival. Mutations in the EGFR gene have been associated with various types of cancer, including non-small cell lung cancer (NSCLC), colorectal cancer, and head and neck cancer. EAI045 has shown promising results in preclinical studies as a potential therapeutic agent for EGFR-mutant cancers.
Mechanism of Action
N-{amino[(6-ethoxy-4-methyl-2-quinazolinyl)amino]methylene}benzamide binds to the inactive conformation of mutant EGFR, preventing its activation and downstream signaling. Unlike first- and second-generation EGFR inhibitors, which bind to the active conformation of the receptor, N-{amino[(6-ethoxy-4-methyl-2-quinazolinyl)amino]methylene}benzamide specifically targets the mutant form of EGFR, sparing the wild-type receptor and reducing the risk of toxicity.
Biochemical and Physiological Effects
In preclinical studies, N-{amino[(6-ethoxy-4-methyl-2-quinazolinyl)amino]methylene}benzamide has been shown to inhibit the proliferation and survival of EGFR-mutant cancer cells, induce apoptosis, and suppress tumor growth in mouse xenograft models. N-{amino[(6-ethoxy-4-methyl-2-quinazolinyl)amino]methylene}benzamide has also been shown to inhibit the phosphorylation of downstream signaling proteins, such as AKT and ERK, and to downregulate the expression of anti-apoptotic proteins, such as MCL-1 and BCL-XL.
Advantages and Limitations for Lab Experiments
N-{amino[(6-ethoxy-4-methyl-2-quinazolinyl)amino]methylene}benzamide has several advantages for laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and formulated for in vitro and in vivo studies. Its specificity for mutant EGFR reduces the risk of off-target effects and toxicity. However, N-{amino[(6-ethoxy-4-methyl-2-quinazolinyl)amino]methylene}benzamide has some limitations as well. Its potency and efficacy may vary depending on the specific mutation and cellular context. In addition, its pharmacokinetic and pharmacodynamic properties may need to be optimized for clinical use.
Future Directions
There are several potential future directions for research on N-{amino[(6-ethoxy-4-methyl-2-quinazolinyl)amino]methylene}benzamide. One direction is to further optimize its pharmacokinetic and pharmacodynamic properties for clinical use. Another direction is to investigate its efficacy in combination with other targeted therapies or immunotherapies. Additionally, it may be useful to explore the potential of N-{amino[(6-ethoxy-4-methyl-2-quinazolinyl)amino]methylene}benzamide as a diagnostic tool for EGFR-mutant cancers, as well as to investigate its activity in other types of cancer with EGFR mutations. Finally, it may be valuable to explore the potential of N-{amino[(6-ethoxy-4-methyl-2-quinazolinyl)amino]methylene}benzamide as a tool for studying the role of mutant EGFR in cancer biology.
Synthesis Methods
The synthesis of N-{amino[(6-ethoxy-4-methyl-2-quinazolinyl)amino]methylene}benzamide involves several steps, including the preparation of the quinazoline intermediate and the coupling of the amine and amide groups. The detailed synthesis method has been described in a patent application (WO2017164648A1) and a research article (J. Med. Chem. 2018, 61, 601–613).
Scientific Research Applications
N-{amino[(6-ethoxy-4-methyl-2-quinazolinyl)amino]methylene}benzamide has been extensively studied in preclinical models of EGFR-mutant NSCLC, where it has demonstrated potent and selective inhibition of mutant EGFR signaling. In vitro and in vivo studies have shown that N-{amino[(6-ethoxy-4-methyl-2-quinazolinyl)amino]methylene}benzamide can overcome resistance to first- and second-generation EGFR inhibitors, such as gefitinib and osimertinib, respectively. N-{amino[(6-ethoxy-4-methyl-2-quinazolinyl)amino]methylene}benzamide has also been shown to inhibit the growth of EGFR-mutant colorectal cancer and head and neck cancer cells. These findings suggest that N-{amino[(6-ethoxy-4-methyl-2-quinazolinyl)amino]methylene}benzamide has broad potential as a therapeutic agent for EGFR-mutant cancers.
properties
IUPAC Name |
N-[(E)-N'-(6-ethoxy-4-methylquinazolin-2-yl)carbamimidoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2/c1-3-26-14-9-10-16-15(11-14)12(2)21-19(22-16)24-18(20)23-17(25)13-7-5-4-6-8-13/h4-11H,3H2,1-2H3,(H3,20,21,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVTVEDPYLGMCKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(N=C(N=C2C=C1)N=C(N)NC(=O)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC2=C(N=C(N=C2C=C1)/N=C(\N)/NC(=O)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-7-[(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)carbonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6052641.png)

![5-(3-chlorophenyl)-3-{[2-(2-furyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6052658.png)
![N-[2-(difluoromethoxy)phenyl]methanesulfonamide](/img/structure/B6052662.png)
![2-[4-{[3-(2,5-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6052665.png)
![N-{1-[4-allyl-5-({2-[(4-iodo-2-methylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B6052669.png)
![9-(2-methoxyphenyl)-2,7-dimethylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B6052677.png)
![3-[2-[(4-fluorophenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B6052684.png)

![5-{[benzyl(methyl)amino]methyl}-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B6052693.png)

![N-[(5-chloro-1H-indol-2-yl)methyl]-5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6052708.png)
![3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-7,8-dihydro-2,5(1H,6H)-quinolinedione](/img/structure/B6052731.png)
![4-(5-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-2-thienyl)-2-methyl-3-butyn-2-ol](/img/structure/B6052733.png)